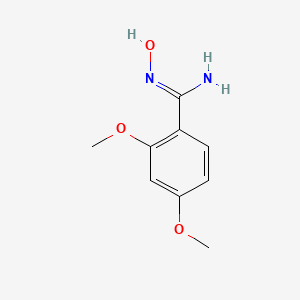
3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, featuring a pyridine ring substituted with various functional groups, makes it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the chloro and methylphenyl groups through electrophilic aromatic substitution.
Cyclization: Formation of the piperazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Pharmaceutical research explores this compound for its potential as a drug candidate. Its structural features make it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-
- 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperidinyl)-
- 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-morpholinyl)-
Uniqueness
The uniqueness of 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- lies in its specific substitution pattern and the presence of the piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
873443-69-7 |
|---|---|
Fórmula molecular |
C18H19ClN4 |
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
2-chloro-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H19ClN4/c1-13-5-3-4-6-14(13)15-11-17(21-18(19)16(15)12-20)23-9-7-22(2)8-10-23/h3-6,11H,7-10H2,1-2H3 |
Clave InChI |
IUYJRPWBKNBCIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=NC(=C2C#N)Cl)N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





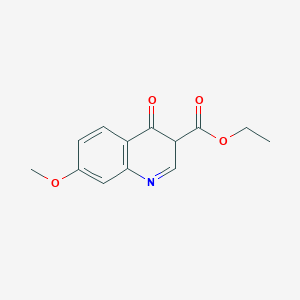

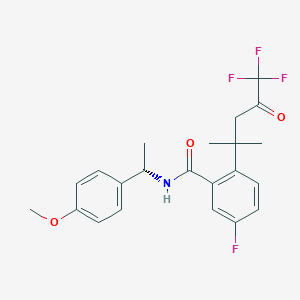

![5-{[(2,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12342729.png)
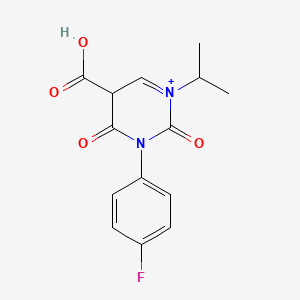
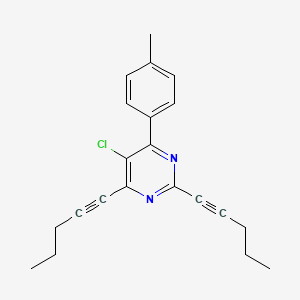
![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)
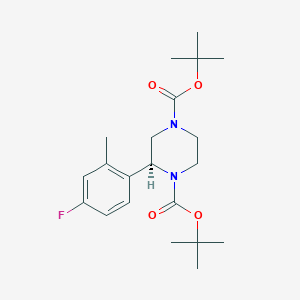
![1-Cyclopropyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12342769.png)
